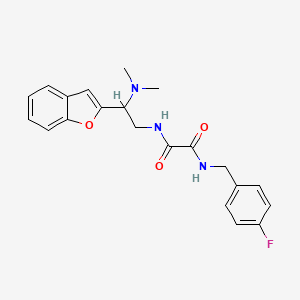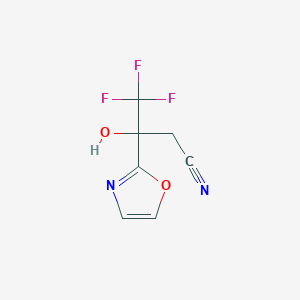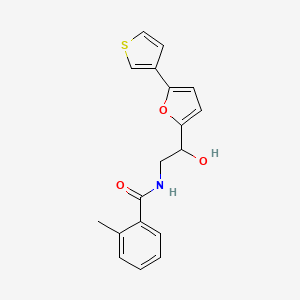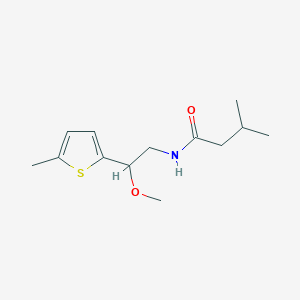
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as BF-2.8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. The compound belongs to the class of benzofuran derivatives and has been found to exhibit promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Food Consumption
A study explored the role of orexin receptors in compulsive food consumption using antagonists targeting these receptors in a binge eating model in rats. This research highlights the modulation of feeding, arousal, stress, and drug abuse by orexin systems, suggesting potential therapeutic targets for eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Insecticide Action
Research on Flubendiamide, a novel insecticide with unique structural components, demonstrates strong activity against lepidopterous pests. The study elucidates the distinct mode of action of this compound, contributing to insect resistance management (Tohnishi et al., 2005).
Synthetic Methodologies for Benzofurans
A study presents a synthesis method for 2,3-disubstituted benzofurans, involving acrolein dimer and 1,3-dicarbonyl compounds. This methodology facilitates the synthesis of commercially significant drug molecules, showing the versatility of benzofuran derivatives in drug development (Huang et al., 2019).
Fluoro Analogues as Microbicides
A study on the synthesis of novel fluoro analogues of MKC442, an antiviral compound, showcases the potential of these analogues in offering potent and selective activity against various HIV strains. This research underscores the importance of structural modifications in enhancing the efficacy of pharmacological agents (Loksha et al., 2014).
Propiedades
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)13-24-21(27)20(26)23-12-14-7-9-16(22)10-8-14/h3-11,17H,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXDMGDMQFAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)
![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)



![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)


![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)
![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)